Enrofloxacin-d5 HI (ethyl-d5) Enrofloxacin-d5 HI (ethyl-d5) Enrofloxacin-d5 HI is an isotope labelled derivative of Enrofloxacin.Enrofloxacin is a fluoroquinolone antibiotic.Enrofloxacin is used for the treatment of individual pets and domestic animals.
Brand Name: Vulcanchem
CAS No.: 1219795-24-0
VCID: VC0196652
InChI: InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2;
SMILES:
Molecular Formula: C19H23FIN3O3
Molecular Weight: 492.3 g/mol

Enrofloxacin-d5 HI (ethyl-d5)

CAS No.: 1219795-24-0

Cat. No.: VC0196652

Molecular Formula: C19H23FIN3O3

Molecular Weight: 492.3 g/mol

Purity: 95% by HPLC; 99% atom D

* For research use only. Not for human or veterinary use.

Enrofloxacin-d5 HI (ethyl-d5) - 1219795-24-0

CAS No. 1219795-24-0
Molecular Formula C19H23FIN3O3
Molecular Weight 492.3 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydroiodide
Standard InChI InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2;
Standard InChI Key NYCAUWIIPPYOAQ-LUIAAVAXSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I
Canonical SMILES CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I

Scientific Research Applications

Pharmacokinetic Studies

Enrofloxacin-d5 HI (ethyl-d5) plays a crucial role in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) of enrofloxacin in biological systems. Research shows that following oral administration, enrofloxacin is rapidly absorbed with a peak plasma concentration occurring approximately 0.55 hours post-administration . The deuterium labeling allows researchers to track the compound's movement through biological systems with exceptional precision, distinguishing between the administered compound and endogenous substances or metabolites.

Metabolic Pathway Investigations

The compound serves as an essential tool for identifying and quantifying metabolic pathways and intermediates. Enrofloxacin is primarily metabolized in the liver to its active metabolite, ciprofloxacin, through de-ethylation. Using the deuterated analog allows researchers to track this transformation process with high specificity, as the deuterium atoms provide a distinct mass signature that can be followed through various metabolic transformations . This capability is particularly valuable in understanding drug metabolism and potential drug-drug interactions in both veterinary and comparative medical research.

Analytical Chemistry Applications

In analytical chemistry, Enrofloxacin-d5 HI (ethyl-d5) functions as an internal standard in mass spectrometry and other analytical techniques. The unique mass signature due to deuterium labeling permits accurate quantification in complex biological matrices where interfering substances might otherwise compromise analysis accuracy. The validated HPLC method demonstrates excellent accuracy, with ranges of 83.49-116.88% for enrofloxacin and 91.03-114.42% for its metabolite ciprofloxacin, along with high recovery rates exceeding 85% .

Pharmacokinetic Profile

Absorption and Distribution Characteristics

Research on enrofloxacin provides valuable insights applicable to understanding the pharmacokinetic behavior of Enrofloxacin-d5 HI (ethyl-d5). Following oral administration in donkeys, enrofloxacin demonstrates rapid absorption with a peak plasma concentration (Cmax) of 2.46 ± 0.14 mg·L⁻¹ occurring at 0.55 ± 0.12 hours (Tmax) . The compound exhibits extensive tissue distribution, as evidenced by its pharmacokinetic parameters, indicating potential effectiveness against various tissue-localized infections. This broad distribution profile makes the deuterated analog particularly useful for tracking drug distribution across multiple tissue compartments in research settings.

Metabolism and Elimination Pathways

Enrofloxacin undergoes metabolism primarily to ciprofloxacin, with peak plasma concentrations of this metabolite reaching 0.14 ± 0.03 mg·L⁻¹ at 0.52 ± 0.08 hours post-administration . The elimination half-life of plasma enrofloxacin is 11.40 ± 6.40 hours, with a mean residence time (MRT) of 7.88 ± 1.26 hours . These relatively extended durations indicate that Enrofloxacin-d5 HI (ethyl-d5) would similarly have a prolonged presence in biological systems, making it particularly suitable for extended pharmacokinetic studies requiring sustained monitoring periods.

Excretion Patterns and Recovery Rates

Research demonstrates that enrofloxacin and its metabolites are eliminated through both urinary and fecal routes. The urinary maximum concentration reaches 38.18 ± 8.56 mg·L⁻¹ for enrofloxacin and 15.94 ± 4.15 mg·L⁻¹ for ciprofloxacin . Total recovery of both compounds in urine accounts for 7.09 ± 2.55% of the administered dose within 144 hours post-administration, while fecal recovery accounts for 25.73 ± 10.34% during the same period . These findings suggest that the deuterated analog would exhibit similar excretion patterns, providing valuable information for researchers studying drug elimination and environmental impact of veterinary pharmaceuticals.

Mechanism of Action

Spectrum of Antimicrobial Efficacy

Like its parent compound, Enrofloxacin-d5 HI (ethyl-d5) exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli, Salmonella species, and Pasteurella species. Research indicates that at appropriate dosages, enrofloxacin is effective against bacteria with minimum inhibitory concentrations (MICs) below 0.25 mg·L⁻¹ . The deuterated analog serves as a valuable tool in studies examining antimicrobial efficacy across different bacterial strains and under various experimental conditions.

Analytical Methods and Validation

HPLC Method Development

High-performance liquid chromatography (HPLC) methods have been developed and validated for determining concentrations of enrofloxacin and its metabolite ciprofloxacin in various biological matrices. These methods can be adapted for the analysis of Enrofloxacin-d5 HI (ethyl-d5) in research settings. The validated method demonstrates high accuracy with ranges of 83.49-116.88% for enrofloxacin and 91.03-114.42% for ciprofloxacin . This analytical precision is crucial for pharmacokinetic studies and other research applications requiring exact quantification.

Detection Limits and Linearity

The validated HPLC method for enrofloxacin analysis features limits of quantification (LOQs) of 0.01 μg·mL⁻¹ for enrofloxacin and 0.02 μg·mL⁻¹ for ciprofloxacin . Linearity is observed in the concentration range of 50 ng·mL⁻¹ to 2000 ng·mL⁻¹ with correlation coefficients (R²) exceeding 0.99 for both compounds . These parameters ensure reliable detection and quantification across a wide range of concentrations, making the method suitable for various research applications involving Enrofloxacin-d5 HI (ethyl-d5).

Comparative Research Findings

Pharmacokinetic Parameter Comparison

Table 1 presents the key pharmacokinetic parameters observed in a study examining enrofloxacin administration in donkeys, providing valuable reference data for researchers working with Enrofloxacin-d5 HI (ethyl-d5).

ParameterEnrofloxacinCiprofloxacin (metabolite)
Cmax (plasma)2.46 ± 0.14 mg·L⁻¹0.14 ± 0.03 mg·L⁻¹
Tmax (plasma)0.55 ± 0.12 h0.52 ± 0.08 h
Area Under Curve (AUC₀₋∞)10.30 ± 3.37 mg·L⁻¹·h0.24 ± 0.16 mg·L⁻¹·h
Elimination Half-life11.40 ± 6.40 hNot reported
Mean Residence Time (MRT)7.88 ± 1.26 hNot reported

Table 1: Pharmacokinetic Parameters Following Intragastric Administration of Enrofloxacin in Donkeys

Excretion Profile Analysis

The excretion profile of enrofloxacin and its metabolite ciprofloxacin provides important insights into the elimination pattern that would be expected for Enrofloxacin-d5 HI (ethyl-d5). Table 2 summarizes the excretion data observed in research studies.

ParameterValue
Urinary Cmax (enrofloxacin)38.18 ± 8.56 mg·L⁻¹
Urinary Cmax (ciprofloxacin)15.94 ± 4.15 mg·L⁻¹
Total Recovery in Urine (144h)7.09 ± 2.55% of administered dose
Total Recovery in Feces (144h)25.73 ± 10.34% of administered dose
Detection Period in UrineUp to 72 hours post-administration

Table 2: Urinary and Fecal Excretion Parameters of Enrofloxacin and Ciprofloxacin

Analytical Method Validation Parameters

The validation parameters for the analytical methods used in enrofloxacin research provide a framework for developing reliable methods for Enrofloxacin-d5 HI (ethyl-d5) analysis. Table 3 presents these validation parameters.

Validation ParameterEnrofloxacinCiprofloxacin
Accuracy Range83.49% - 116.88%91.03% - 114.42%
Limit of Quantification (LOQ)0.01 μg·mL⁻¹0.02 μg·mL⁻¹
Signal-to-Noise Ratio (LOQ)≥10≥10
Linearity Range50-2000 ng·mL⁻¹50-2000 ng·mL⁻¹
Correlation Coefficient (R²)≥0.99≥0.99
Recovery≥85%≥85%

Table 3: Analytical Method Validation Parameters for Enrofloxacin and Metabolite Analysis

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator